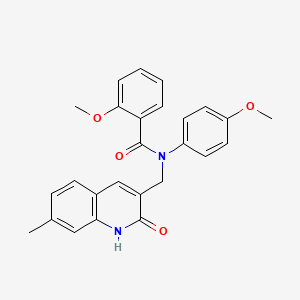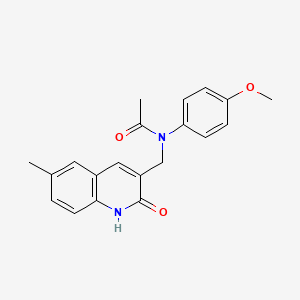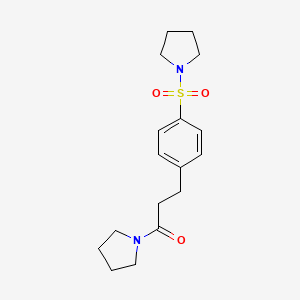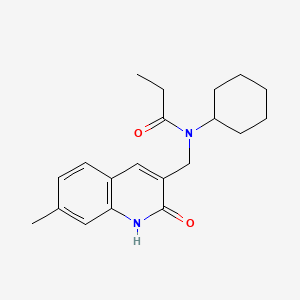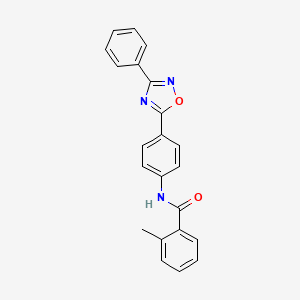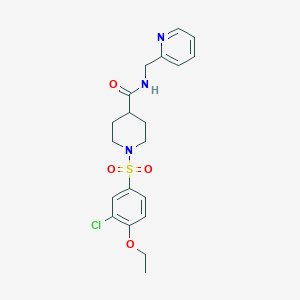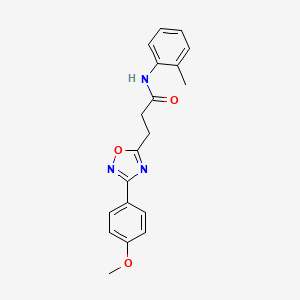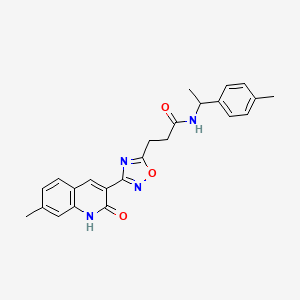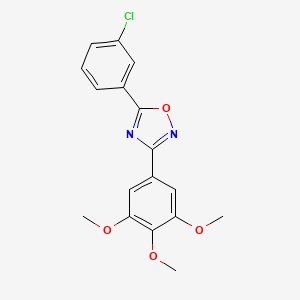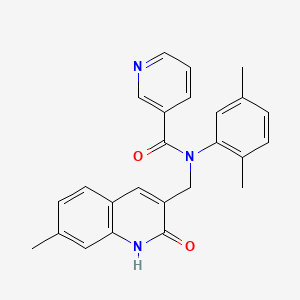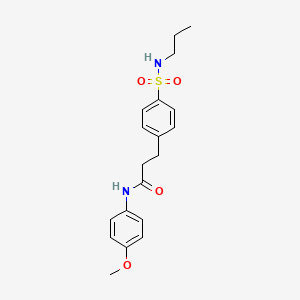
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as MPSP, is a small molecule that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. This makes it easier to administer and study in vivo. However, one limitation of using this compound is its relatively low potency compared to other sulfonamide compounds.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzoyl chloride with propylamine to form 4-methoxy-N-propylbenzamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-14-20-26(23,24)18-11-4-15(5-12-18)6-13-19(22)21-16-7-9-17(25-2)10-8-16/h4-5,7-12,20H,3,6,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJTXCIPWGMSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
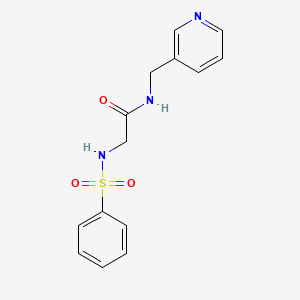
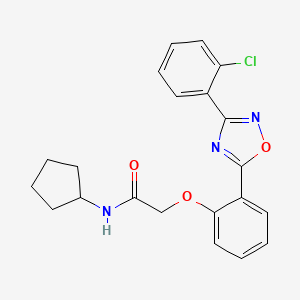
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
